molecular formula C15H8F2O2 B13773282 3-(2,3-Difluorophenyl)-1H-isochromen-1-one

3-(2,3-Difluorophenyl)-1H-isochromen-1-one

Cat. No.: B13773282
M. Wt: 258.22 g/mol
InChI Key: SEOQBNZBNKLJOM-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-1H-isochromen-1-one is a chemical compound that belongs to the class of isochromenones This compound is characterized by the presence of a difluorophenyl group attached to the isochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-1H-isochromen-1-one typically involves the reaction of 2,3-difluorobenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the isochromenone core. The reaction conditions usually involve heating the reactants in an inert solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,3-Difluorophenyl)-1H-isochromen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-1H-isochromen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Difluorophenyl)-1H-isochromen-1-one is unique due to its isochromenone core, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its reactivity and potential biological activities compared to simpler fluorinated compounds.

Properties

Molecular Formula

C15H8F2O2

Molecular Weight

258.22 g/mol

IUPAC Name

3-(2,3-difluorophenyl)isochromen-1-one

InChI

InChI=1S/C15H8F2O2/c16-12-7-3-6-11(14(12)17)13-8-9-4-1-2-5-10(9)15(18)19-13/h1-8H

InChI Key

SEOQBNZBNKLJOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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